Cas no 23755-44-4 ((3-aminopropoxy)trimethylsilane)

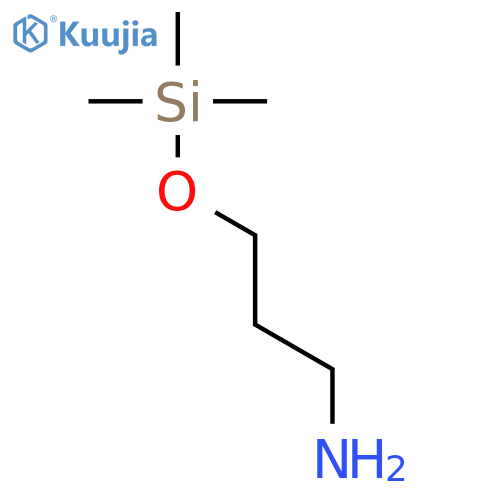

23755-44-4 structure

商品名:(3-aminopropoxy)trimethylsilane

(3-aminopropoxy)trimethylsilane 化学的及び物理的性質

名前と識別子

-

- 1-Propanamine, 3-[(trimethylsilyl)oxy]-

- (3-aminopropoxy)trimethylsilane

- 3-(trimethylsilyloxy)propan-1-amine

- F8889-4284

- 3-[(Trimethylsilyl)oxy]propan-1-amine #

- 3-trimethylsilyloxypropan-1-amine

- 3-[(Trimethylsilyl)oxy]-1-propanamine

- 23755-44-4

- AB87322

- 3-Amino-1-propanol, trimethylsilyl ether

- EN300-124009

- DTXSID901287894

- AKOS006339910

- 3-((trimethylsilyl)oxy)propan-1-amine

- SCHEMBL10392120

- 1-Propanol, 3-amino, O-TMS

- 3-aminopropyltrimethylsiloxane

- 3-Aminopropanol, TMS derivative

-

- インチ: InChI=1S/C6H17NOSi/c1-9(2,3)8-6-4-5-7/h4-7H2,1-3H3

- InChIKey: VTBPVFUOJWSMHY-UHFFFAOYSA-N

- ほほえんだ: C[Si](C)(C)OCCCN

計算された属性

- せいみつぶんしりょう: 147.10801

- どういたいしつりょう: 147.107940700g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 9

- 回転可能化学結合数: 4

- 複雑さ: 69.9

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 35.2Ų

じっけんとくせい

- PSA: 35.25

(3-aminopropoxy)trimethylsilane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1147541-250mg |

(3-Aminopropoxy)trimethylsilane |

23755-44-4 | 97% | 250mg |

¥3112 | 2023-04-14 | |

| Enamine | EN300-124009-0.25g |

(3-aminopropoxy)trimethylsilane |

23755-44-4 | 91% | 0.25g |

$383.0 | 2023-07-07 | |

| Life Chemicals | F8889-4284-10g |

(3-aminopropoxy)trimethylsilane |

23755-44-4 | 95%+ | 10g |

$2535.0 | 2023-09-05 | |

| TRC | A633890-10mg |

(3-aminopropoxy)trimethylsilane |

23755-44-4 | 10mg |

$ 50.00 | 2022-06-07 | ||

| Enamine | EN300-124009-50mg |

(3-aminopropoxy)trimethylsilane |

23755-44-4 | 91.0% | 50mg |

$179.0 | 2023-10-02 | |

| Enamine | EN300-124009-250mg |

(3-aminopropoxy)trimethylsilane |

23755-44-4 | 91.0% | 250mg |

$383.0 | 2023-10-02 | |

| Enamine | EN300-124009-1000mg |

(3-aminopropoxy)trimethylsilane |

23755-44-4 | 91.0% | 1000mg |

$770.0 | 2023-10-02 | |

| Aaron | AR018SZ4-2.5g |

(3-aminopropoxy)trimethylsilane |

23755-44-4 | 91% | 2.5g |

$2100.00 | 2025-02-28 | |

| A2B Chem LLC | AU89316-2.5g |

(3-aminopropoxy)trimethylsilane |

23755-44-4 | 91% | 2.5g |

$1624.00 | 2024-04-20 | |

| 1PlusChem | 1P018SQS-1g |

(3-aminopropoxy)trimethylsilane |

23755-44-4 | 91% | 1g |

$1008.00 | 2025-03-01 |

(3-aminopropoxy)trimethylsilane 関連文献

-

Guofei Chen,Huiwen Zhao,Liping Song,Xingzhong Fang RSC Adv., 2015,5, 53926-53934

-

Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641

-

Yun-Feng Xie,San-Yuan Ding,Jun-Min Liu,Wei Wang,Qi-Yu Zheng J. Mater. Chem. C, 2015,3, 10066-10069

-

Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576

-

Taku Shoji,Miwa Tanaka,Sho Takagaki,Kota Miura,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima Org. Biomol. Chem., 2018,16, 480-489

23755-44-4 ((3-aminopropoxy)trimethylsilane) 関連製品

- 1838637-18-5(Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate)

- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)

- 313233-36-2(N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide)

- 1360958-63-9(6-Chloro-1H-benzo[d]imidazol-7-amine)

- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)

- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)

- 1256360-03-8(1-BOC-7-Methylindole-3-boronic acid, pinacol ester)

- 330191-13-4(N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide)

- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)

- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)

推奨される供給者

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量